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Compound of Interest

Compound Name: 2-(Pentyloxy)ethanol

Cat. No.: B1594470 Get Quote

Introduction

2-(Pentyloxy)ethanol, a member of the glycol ether family, finds applications in various

industrial processes. A thorough understanding of its molecular structure is paramount for

researchers, scientists, and professionals in drug development. Spectroscopic techniques such

as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) are fundamental tools for elucidating the structure and purity of chemical compounds.

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
(Pentyloxy)ethanol and the experimental protocols for their acquisition. It is important to note

that while comprehensive experimental data for this specific compound is not widely available

in public databases, this guide presents predicted data based on established spectroscopic

principles and data from analogous compounds.[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(Pentyloxy)ethanol.
These predictions are based on the analysis of its chemical structure and comparison with

similar molecules.

Table 1: Predicted ¹H NMR Data for 2-(Pentyloxy)ethanol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.68 t 2H -O-CH₂-CH₂-OH

~3.55 t 2H -O-CH₂-CH₂-OH

~3.45 t 2H -O-CH₂-(CH₂)₃-CH₃

~2.50 s (broad) 1H -OH

~1.55 quint 2H
-O-CH₂-CH₂-(CH₂)₂-

CH₃

~1.30 m 4H
-O-(CH₂)₂-CH₂-CH₂-

CH₃

~0.90 t 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 2-(Pentyloxy)ethanol

Chemical Shift (δ, ppm) Assignment

~72.5 -O-CH₂-CH₂-OH

~71.0 -O-CH₂-(CH₂)₃-CH₃

~61.5 -O-CH₂-CH₂-OH

~31.8 -O-CH₂-CH₂-(CH₂)₂-CH₃

~29.2 -O-(CH₂)₂-CH₂-CH₂-CH₃

~22.6 -O-(CH₂)₃-CH₂-CH₃

~14.1 -CH₃

Table 3: Predicted IR Spectroscopy Data for 2-(Pentyloxy)ethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

2950-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1120-1050 Strong C-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Data for 2-(Pentyloxy)ethanol

m/z Relative Intensity Assignment

132 Low [M]⁺ (Molecular Ion)

101 Medium [M - CH₂OH]⁺

87 Medium [M - C₃H₇]⁺

73 High [CH₂=O⁺-CH₂CH₂OH]

59 Medium [HO-CH₂-CH₂=O⁺H]

45 Very High [CH₂=O⁺H]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid sample like 2-(Pentyloxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of 2-(pentyloxy)ethanol (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is often added.

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300,

400, or 500 MHz).
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¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired using a single-pulse

experiment. Key parameters to be set include the spectral width, acquisition time, relaxation

delay, and the number of scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is commonly acquired using a proton-

decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A

larger number of scans is typically required for ¹³C NMR due to the low natural abundance of

the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, the easiest method is to place a drop of 2-
(pentyloxy)ethanol between two salt plates (e.g., NaCl or KBr) to create a thin film.

Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a

liquid cell.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates or the solvent is first

recorded. Then, the spectrum of the sample is recorded. The instrument passes infrared

radiation through the sample and measures the amount of radiation absorbed at each

frequency.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like 2-(pentyloxy)ethanol, the sample can be

introduced into the mass spectrometer via direct injection or through a gas chromatograph

(GC-MS) for separation from any impurities.
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Ionization: A common ionization technique for this type of molecule is Electron Ionization

(EI). In the ion source, the sample molecules are bombarded with a high-energy electron

beam, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of

ions versus their m/z ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Pentyloxy)ethanol.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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